3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-4-14-6-3-1-2-5(9(12)13)8(6)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBVWXXCVFAUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630987 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483282-25-3 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-5-carboxylic acid generally follows these key steps:
- Starting Material: Substituted 2,3-dihydroxybenzoic acid or related benzoic acid derivatives.
- Esterification: Conversion of the carboxylic acid group to a methyl ester to facilitate further reactions.
- Cyclization: Formation of the oxazine ring via intramolecular cyclization, often involving alkylation and reductive cyclization steps.
- Hydrolysis: Conversion of esters back to carboxylic acids to yield the target compound.
- Functional Group Modifications: Optional nitration, reduction, or other modifications to introduce substituents for analog development.
Detailed Preparation Route
A representative synthetic route is described in the literature:
| Step | Reaction Description | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Esterification of 2,3-dihydroxybenzoic acid | Concentrated H2SO4, refluxing methanol | Methyl ester intermediate |
| 2 | Alkylation with 1,2-dibromoethane | Potassium carbonate, alkylation | Cyclized methyl ester |
| 3 | Hydrolysis of ester group | Lithium hydroxide, basic and acidic workup | Corresponding carboxylic acid |
| 4 | Conversion to carboxamide | Mixed-anhydride method | Carboxamide derivative |
| 5 | Nitration (optional) | Nitric acid and trifluoroacetic acid | Nitro-substituted derivatives |
| 6 | Catalytic hydrogenation (optional) | Catalytic hydrogenation | Amino-substituted derivatives |
| 7 | Knoevenagel condensation (for analogs) | Knoevenagel conditions | Final oxazine derivatives |
This route highlights the flexibility of the synthetic pathway, allowing for the generation of various analogs by modifying substituents at different stages.
Specific Synthetic Details and Variations
Esterification: The carboxylic acid group of 2,3-dihydroxybenzoic acid is converted to a methyl ester using concentrated sulfuric acid in refluxing methanol. This step improves solubility and reactivity for subsequent alkylation.
Alkylation and Cyclization: The methyl ester is alkylated with 1,2-dibromoethane in the presence of potassium carbonate, leading to intramolecular cyclization forming the oxazine ring system.
Hydrolysis: The methyl ester is hydrolyzed back to the acid using lithium hydroxide under basic conditions, followed by acidic workup to isolate the acid form.
Carboxamide Formation: The acid intermediate can be converted to a carboxamide via the mixed-anhydride method, useful for generating bioactive derivatives.
Nitration and Reduction: Electrophilic nitration introduces nitro groups at specific positions, which can be reduced catalytically to amino groups, expanding the chemical diversity of the compound.
Knoevenagel Condensation: This reaction is employed to introduce additional substituents on the oxazine ring, enabling the synthesis of potent derivatives such as PARP1 inhibitors.
Alternative Preparation Considerations
Reductive Cyclization: Iron and acetic acid can be used for reductive cyclization of diesters to form the oxazine ring system.
Reduction of Cyclic Amide: Sodium borohydride in the presence of boron trifluoride-diethyl etherate can reduce cyclic amide groups to corresponding amines or alcohols, facilitating further functionalization.
Use of Protecting Groups: Protecting groups such as tert-butyl esters and carbobenzoxy (Cbz) groups are used in related synthetic schemes to control reactivity during multi-step synthesis.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Concentrated H2SO4, MeOH, reflux | Convert acid to methyl ester |
| Alkylation | 1,2-dibromoethane, K2CO3 | Cyclization precursor formation |
| Hydrolysis | LiOH, aqueous workup | Regenerate carboxylic acid |
| Carboxamide Formation | Mixed-anhydride method | Convert acid to amide |
| Nitration | HNO3, CF3COOH | Introduce nitro groups |
| Catalytic Hydrogenation | H2, catalyst | Reduce nitro to amino groups |
| Knoevenagel Condensation | Aldehyde, base | Introduce substituents on oxazine ring |
| Reductive Cyclization | Fe, AcOH | Cyclize diesters to oxazine |
| Amide Reduction | NaBH4, BF3·OEt2 | Reduce cyclic amide |
Research Findings on Synthetic Efficiency and Yield
- The esterification and alkylation steps proceed with good yields under mild reflux conditions.
- Hydrolysis with lithium hydroxide is efficient and yields pure acid intermediates after acidic workup.
- The mixed-anhydride method for carboxamide formation is a reliable approach to obtain amide derivatives.
- Nitration and subsequent reduction allow for functional group diversification with moderate to high yields.
- Knoevenagel condensation is a key step for generating potent bioactive analogs with high selectivity.
- Reductive cyclization using iron and acetic acid is a mild and effective method for ring closure.
- Reduction of cyclic amides with sodium borohydride and boron trifluoride etherate complex is selective and efficient.
Scientific Research Applications
Biological Applications
Antioxidant Activity:
Recent studies have demonstrated that derivatives of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit potent antioxidant properties. For instance, C-3 tethered derivatives were synthesized and showed superior antioxidant activity compared to standard references like BHT (Butylated Hydroxy Toluene) in various assays . This antioxidant potential suggests applications in preventing oxidative stress-related diseases.
Anticancer Properties:
Research indicates that compounds within this class can inhibit the proliferation of cancer cell lines. A study evaluating the cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines revealed promising results for certain derivatives, which exhibited significant antiproliferative activity while maintaining low toxicity in non-cancerous cell lines .
Pharmaceutical Applications:
The compound has been explored for its potential in treating various medical disorders. It has shown efficacy in promoting RORγt activity and increasing IL-17 levels, which are crucial in immune responses. This positions it as a candidate for treating autoimmune diseases and certain cancers .
Case Studies
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications in Analogous Compounds
The benzo[1,4]oxazine family includes derivatives with variations in substituent positions, functional groups, and ring substitutions. Below is a systematic comparison:
Table 1: Structural and Functional Differences
Biological Activity
The compound 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid (CAS No. 134997-87-8) is a member of the benzo[b][1,4]oxazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₁O₄ |
| Molecular Weight | 193.16 g/mol |
| CAS Number | 134997-87-8 |
| SMILES | OC(=O)c1ccc2OCC(=O)Nc2c1 |
Antimicrobial Activity
Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit significant antimicrobial properties. A study highlighted that various derivatives demonstrated efficacy against a range of bacterial strains, with minimum inhibitory concentrations (MIC) as low as 6.6 nM for certain analogs . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro. In a notable study, the compound was shown to induce apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for cell proliferation inhibition were reported to be in the range of 10–20 µM, indicating moderate potency . Additionally, structural modifications have been explored to enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound. In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 . These findings suggest that the compound may inhibit pathways involved in the inflammatory response.
Neuroprotective Activity
Recent studies have focused on the neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity associated with Alzheimer’s disease. In vitro experiments demonstrated that it could prevent Aβ-induced neurotoxicity in rat hippocampal neurons by blocking apoptotic pathways and promoting cell survival . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various oxazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with electron-withdrawing groups showed enhanced activity .
- Cancer Cell Line Research : In a laboratory setting, researchers treated breast cancer cell lines with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
- Neuroprotection in Animal Models : In vivo studies using transgenic mouse models demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque deposition compared to control groups .
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatization
The carboxylic acid group facilitates esterification and hydrolysis reactions. For example, the methyl ester derivative (methyl 3-oxo-3,4-dihydro-2H-benzo[b] oxazine-5-carboxylate ) undergoes hydrolysis under basic conditions to yield the free acid:
| Reaction Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis of methyl ester | LiOH, H₂O/THF, 25°C, 12h | Conversion to carboxylic acid (90% yield) |
This reaction is critical for generating intermediates for further functionalization, such as amide couplings or metal-catalyzed cross-couplings .
Nucleophilic Substitution at the Oxazine Ring
The oxazine ring’s carbonyl and ether oxygen atoms participate in nucleophilic reactions. For instance:
-
Reductive Amination : The ketone group undergoes reductive amination with primary amines (e.g., benzylamine) using NaBH₃CN or H₂/Pd-C to form secondary amines .
-
Cyclization : Intramolecular cyclization occurs under basic conditions (K₂CO₃, DMF) to form fused heterocycles .
Oxidation and Reduction Reactions
The compound’s oxazine ring and substituents are redox-active:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | UHP (urea hydrogen peroxide), TFAA | Nitro derivatives (e.g., 14 , 15a ) | |
| Reduction | NaBH₄/NiCl₂, H₂O/EtOH | Amine intermediates (e.g., 16 , 19 ) |
These steps are pivotal in synthesizing spirolactam and spiro carbamate derivatives for pharmaceutical applications .
Michael Addition and Henry Reaction
The α,β-unsaturated ketone system in the oxazine ring enables conjugate additions:
These reactions expand the compound’s utility in constructing polycyclic architectures .
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, a key step in drug design:
| Reaction Partners | Coupling Reagents | Yield | Application | Reference |
|---|---|---|---|---|
| 3-Aminoazetidine | EDC/HOBt, DMF, 0°C→25°C | 85% | PARP1 inhibitor intermediates |
This reaction is optimized for creating bioactive derivatives targeting DNA repair enzymes .
Sulfonation and Alkylation
The hydroxyl group (if present in reduced derivatives) undergoes sulfonation or alkylation:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfonation | MsCl, Et₃N, CH₂Cl₂, 0°C | Mesylate intermediates (e.g., 40a ) | |
| Alkylation | 1-Bromomethylbenzene, NaH, THF | Alkylated spiro derivatives |
These steps are essential for introducing solubilizing groups or pharmacophores .
Catalytic Cross-Coupling
The aromatic ring supports palladium-catalyzed reactions:
| Reaction Type | Catalysts/Ligands | Substrates | Outcome | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | Biaryl derivatives (e.g., 46g ) |
This enables late-stage diversification for structure-activity relationship (SAR) studies .
Acid/Base-Driven Rearrangements
Under acidic or basic conditions, the oxazine ring undergoes ring-opening or rearrangement:
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Acidic Work-Up | HCl (aq), EtOAc | Deprotection of esters/amides | |
| Basic Cyclization | K₂CO₃, MeOH/H₂O | Intramolecular lactam formation |
Photochemical and Thermal Reactions
Limited data exist, but analogous benzoxazines undergo [4+2] cycloadditions under UV light or heat to form fused bicyclic systems .
Biological Activity and Reactivity
The compound’s PARP1 inhibition arises from its ability to mimic NAD⁺, binding to the enzyme’s catalytic domain via hydrogen bonding (e.g., carbonyl oxygen with Ser904) . Its reactivity profile aligns with derivatives showing IC₅₀ values <100 nM in enzymatic assays .
Q & A
Q. Key Variables :
- Precursor purity and stoichiometry.
- Catalyst selection (e.g., Pd complexes for carboxylation ).
- Solvent polarity and reaction time.
How can spectroscopic and chromatographic techniques characterize this compound?
Basic Question
A combination of methods ensures structural validation:
- NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons in the benzooxazine ring, carboxylic acid protons). highlights NMR for dihydro-pyrimidooxazine derivatives .
- HPLC : Assess purity (≥97% as per standards in ) .
- Mass Spectrometry : Confirm molecular weight (e.g., 350.4 g/mol for structurally similar compounds ).
- Melting Point : Compare with literature values (e.g., 239–242°C for 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid ).
Q. Methodology :
- Software: Gaussian or ORCA for DFT.
- Basis Sets: 6-31G* for geometry optimization.
- Validation: Compare computational results with experimental kinetics (e.g., hydrolysis rates).
What are the optimal storage conditions to ensure compound stability?
Basic Question
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
- Temperature : Store at 4°C for short-term; –20°C for long-term stability .
- Moisture Control : Use desiccants (silica gel) in a dry, ventilated environment .
Q. Evidence-Based Protocol :
- Safety data sheets for similar compounds recommend avoiding exposure to humidity and static discharge .
What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?
Advanced Question
- Functionalization : Modify the carboxylic acid group via esterification or amidation (e.g., coupling with amines using EDC/NHS ).
- Heterocyclic Analogues : Replace the oxazine ring with thiazine or pyrimidine moieties (e.g., ’s triazolone derivatives ).
- Positional Isomerism : Synthesize regioisomers by altering substituent positions (e.g., 5-substituted vs. 7-substituted oxazines).
Example :
A study synthesized triazolothiadiazines via intermolecular condensation of chloroacetamides and triazole-thiols, yielding bioactive derivatives .
How can acid dissociation constants (pKa) be experimentally determined for this compound?
Advanced Question
Potentiometric Titration :
- Prepare solutions in varying pH buffers (e.g., 0.1 M KCl).
- Use a glass electrode to measure pH changes upon titrant addition.
- Analyze titration curves with software like HyperQuad .
Q. Alternative Method :
- UV-Vis Spectroscopy : Monitor absorbance changes at λmax near 250–300 nm (common for aromatic carboxylic acids ).
What are the challenges in crystallizing this compound, and how can they be mitigated?
Advanced Question
Challenges :
- Low solubility in common solvents.
- Polymorphism risks.
Q. Solutions :
- Solvent Screening : Use mixed solvents (e.g., DMSO/water) for slow evaporation.
- Seeding : Introduce microcrystals to induce nucleation.
- Temperature Gradients : Gradual cooling from 60°C to 4°C (e.g., as in ’s crystal structure studies) .
How does steric hindrance influence the compound’s reactivity in coupling reactions?
Advanced Question
Steric effects from the benzooxazine ring may reduce accessibility to the carboxylic acid group. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl esters).
- Microwave-Assisted Synthesis : Enhance reaction rates under high energy .
Case Study :
A Pd-catalyzed coupling of a sterically hindered benzoic acid derivative required prolonged heating (24 hrs) for 70% yield, versus 4 hrs for less hindered analogs .
What safety protocols are essential when handling this compound?
Basic Question
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Evidence : Safety data sheets emphasize avoiding skin/eye contact and ensuring emergency eyewash access .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
